N-Cyano Zanamivir Amine Triacetate Methyl Ester

Zanamivir synthesis cyanoamide intermediate neuraminidase inhibitor

Generic Zanamivir process R&D requires well-characterized C-4 intermediates with defined impurity profiles. N-Cyano Zanamivir Amine Triacetate Methyl Ester (CAS 1228216-82-7) serves as the penultimate precursor in the cyanoamide synthetic route, bridging the 4-amino intermediate to the final guanidino API. • Cyanoamino-to-guanidine conversion via ammonium formate/ammonia avoids H₂S over-reduction impurities reported in earlier patent routes • Triacetate protection confers organic-solvent solubility (CHCl₃, MeOH), enabling chromatographic purification before final deprotection • Supplied at ≥98% purity with CoA; suitable for impurity reference standard use and analog library diversification

Molecular Formula C19H25N3O10
Molecular Weight 455.42
CAS No. 1228216-82-7
Cat. No. B587808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano Zanamivir Amine Triacetate Methyl Ester
CAS1228216-82-7
Synonyms5-(Acetylamino)-4-(N-cyano)amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-Non-2-enonic Acid Methyl Ester 7,8,9-Triacetate; 
Molecular FormulaC19H25N3O10
Molecular Weight455.42
Structural Identifiers
SMILESCC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)NC#N
InChIInChI=1S/C19H25N3O10/c1-9(23)22-16-13(21-8-20)6-14(19(27)28-5)32-18(16)17(31-12(4)26)15(30-11(3)25)7-29-10(2)24/h6,13,15-18,21H,7H2,1-5H3,(H,22,23)/t13-,15+,16+,17-,18+/m0/s1
InChIKeyUDLJDHWFIOYHGL-IREHDKGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyano Zanamivir Amine Triacetate Methyl Ester Overview


N-Cyano Zanamivir Amine Triacetate Methyl Ester (CAS 1228216-82-7), also known as methyl (2R,3R,4S)-3-acetamido-4-(cyanoamino)-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate, is a fully protected synthetic intermediate in the manufacture of the influenza neuraminidase inhibitor Zanamivir (Relenza) [1]. It belongs to the dihydropyran class of sialic acid transition-state analog intermediates and features three key structural elements: a 4-cyanoamino group (a latent guanidine precursor), a 5-acetamido group, and a triacetyl-protected glycerol side chain [2]. The compound is used exclusively in research and industrial synthesis settings, not as an active pharmaceutical ingredient (API) .

Why This Intermediate Cannot Be Substituted


Generic substitution within the Zanamivir intermediate family is not feasible because the C-4 substituent determines both the synthetic trajectory and the deprotection strategy. The 4-cyanoamino group in this compound (CAS 1228216-82-7) enables a specific cyanoamide-to-guanidine conversion pathway using ammonium formate/ammonia, whereas the 4-azido analog (CAS 130525-58-5) proceeds through catalytic hydrogenation and the 4-amino analog (CAS 139110-70-6) requires direct guanylation with pyrazole-1H-carboxamidine [1]. Each route has distinct impurity profiles, catalyst requirements, and process safety considerations. The triacetate protection further distinguishes this compound from deprotected congeners by conferring organic solvent solubility (chloroform, methanol) that facilitates chromatographic purification, a critical factor in GMP intermediate procurement .

Key Evidence vs. Closest Intermediates


C-4 Substituent Differentiation

At the C-4 position of the dihydropyran ring, N-Cyano Zanamivir Amine Triacetate Methyl Ester (CAS 1228216-82-7) bears a cyanoamino (–NH–CN) substituent, which distinguishes it from the 4-amino intermediate Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6; –NH₂) and the 4-azido intermediate Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5; –N₃). The cyanoamino group introduces two additional heteroatoms (N and C), increasing the molecular formula to C₁₉H₂₅N₃O₁₀ (MW 455.42) compared to C₁₈H₂₆N₂O₁₀ (MW 430.41) for the 4-amino analog and C₁₈H₂₄N₄O₁₀ (MW 456.41) for the 4-azido analog [1]. In the cyanoamide route described in WO2010061182A2, the conversion of the 4-amino intermediate (compound V) to the 4-cyanoamino intermediate (compound VIII) is achieved with cyanogen bromide in methanol at 15–20°C, and the product is used directly in the subsequent deprotection and guanylation steps [2].

Zanamivir synthesis cyanoamide intermediate neuraminidase inhibitor process chemistry

Synthetic Route Efficiency

The cyanoamide synthetic route that proceeds through N-Cyano Zanamivir Amine Triacetate Methyl Ester offers a documented advantage over the classic azide reduction route. In US Patent Application 20140073804, the prior art azide reduction using hydrogen sulfide gas is described as problematic: 'even on passing hydrogen sulphide gas for around 16 hours, there is no complete reduction of the 4-azido intermediate into the 4-amino compound' and 'the over-reduction leads to formation of undesired products which need additional purification procedures' [1]. In contrast, the cyanoamide route (WO2010061182A2) achieves reduction of the 4-azido to 4-amino intermediate with zinc/ammonium chloride in denatured alcohol/water at 20–30°C within 30 minutes, yielding the 4-amino intermediate in 94% yield with 96% HPLC purity (52 g isolated from 55 g starting material), followed by cyanoamide formation with cyanogen bromide at 15–20°C in 1 hour [2].

process chemistry zanamivir intermediate azide reduction impurity control

Solubility and Purification Advantage

The triacetyl protection of the glycerol side chain in N-Cyano Zanamivir Amine Triacetate Methyl Ester confers markedly different solubility properties compared to the fully deprotected Zanamivir API. The target compound is soluble in chloroform and methanol , with a computed XLogP3-AA of –0.1 and a topological polar surface area (TPSA) of 182.84 Ų [1]. In contrast, Zanamivir (CAS 139110-80-8) is freely soluble in water but insoluble in organic solvents such as DMSO and ethanol, with a significantly higher polarity due to the free carboxylic acid, guanidinium, and trihydroxypropyl groups [2]. This solubility differential enables extraction, washing, and chromatographic purification of the protected intermediate in organic solvents, a critical process advantage for impurity removal prior to final deprotection.

solubility LogP process chemistry purification

Purity and Vendor Benchmarking

Commercially available N-Cyano Zanamivir Amine Triacetate Methyl Ester is supplied with purity specifications ranging from 95% to 98% across multiple vendors. Toronto Research Chemicals (TRC, Catalog C987705) lists the compound as a white solid [1]. ChemicalBook reports a purity specification of 98% . CymitQuimica (Biosynth brand) specifies a minimum purity of 95% . Molbase lists the compound at 98% purity from Tianjin Xima Technology [2]. For comparison, the closely related Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6) is listed by Bidepharm at 95% standard purity with batch-specific QC data (NMR, HPLC, GC) available . The availability of batch-specific certificates of analysis (CoA) is an important differentiator for regulated research environments.

purity specification vendor comparison quality control research chemical procurement

Patent and Freedom-to-Operate Landscape

N-Cyano Zanamivir Amine Triacetate Methyl Ester (compound VIII) is explicitly claimed and exemplified as an intermediate in WO2010061182A2 (filed 2009, WIPO) and its predecessor WO94/07885 (filed 1993, Glaxo Group) [1][2]. In WO94/07885, the cyanoamide intermediate is described as the direct precursor to Zanamivir: 'A method for the preparation of 5-acetamido-2,3,4,5-tetradeoxy-4-guanidino-D-glycero-D-galacto-non-2-eno-pyranosonic acid which comprises amination of 5-acetamido-4-cyanoamide-2,3,4,5-tetradeoxy-D-glycero-D-galacto-non-2-enopyranosonic acid' [2]. The compound is listed in PubChem as linked to 8 patent compounds and 12 patent substances [3]. For organizations developing generic Zanamivir manufacturing processes, this intermediate represents a distinct freedom-to-operate pathway compared to the azide reduction route described in earlier patents (US 5,360,817), potentially enabling process patent differentiation.

patent protection freedom to operate zanamivir intermediate intellectual property

High-Value Application Scenarios


Generic Zanamivir Process Development

Pharmaceutical process chemistry teams developing generic versions of Zanamivir can utilize N-Cyano Zanamivir Amine Triacetate Methyl Ester as a late-stage intermediate in the cyanoamide synthetic pathway. This route, as described in WO2010061182A2, proceeds from the 4-azido intermediate through zinc/ammonium chloride reduction (94% yield, 96% HPLC purity in 30 minutes) to the 4-amino intermediate, followed by cyanogen bromide treatment to install the cyanoamino group, and final conversion to the guanidino moiety with ammonium formate/ammonia [1]. Critically, this avoids the problematic hydrogen sulfide reduction described in earlier patents, where over-reduction of the 2,3-double bond after 16 hours generates impurities requiring additional purification [2]. The triacetate protection of the N-Cyano intermediate enables organic-solvent-based purification (chloroform, methanol solubility) prior to the final deprotection step .

C-4 Modified Analog Synthesis

Medicinal chemistry groups investigating structure-activity relationships at the C-4 position of Zanamivir can employ N-Cyano Zanamivir Amine Triacetate Methyl Ester as a versatile synthetic platform for diversification. The cyanoamino group serves as a bioisostere of the guanidinium moiety and can be further elaborated to generate C-4 modified analogs. As demonstrated in the synthesis of 35 C-4-modified zanamivir analogs by Ye et al. (2012, Eur. J. Med. Chem.), C-4 modifications including bioisosteres of the guanidinium group yielded compounds with IC₅₀ values against N2 neuraminidase as low as 0.58 μM (compound D26) and anti-AIV activity comparable to zanamivir (~58% vs. ~67% protection) [1]. The protected triacetate form of the N-Cyano intermediate facilitates chromatographic purification and characterization of synthetic intermediates in analog libraries.

Impurity Reference Standard

Analytical quality control laboratories supporting Zanamivir API manufacturing can procure N-Cyano Zanamivir Amine Triacetate Methyl Ester as a characterized impurity or process intermediate reference standard. The compound is available from established research chemical suppliers (e.g., Toronto Research Chemicals, Catalog C987705) with purity specifications of 95–98% and CoA documentation [1]. Given that the cyanoamino intermediate is a penultimate precursor in the cyanoamide synthetic route, its presence as a potential carryover impurity in the final API must be monitored. The distinct chromatographic properties of the triacetate-protected form (LogP –0.1, TPSA 182.84 Ų) [2] relative to the highly polar Zanamivir API facilitate method development for impurity separation and quantification using RP-HPLC or LC-MS.

Prodrug Design Research

Academic laboratories investigating prodrug strategies for neuraminidase inhibitors can utilize N-Cyano Zanamivir Amine Triacetate Methyl Ester as a lipophilic, protected precursor for further derivatization. The triacetyl protection of the glycerol side chain, combined with the methyl ester at the carboxylic acid position and the cyanoamino group at C-4, provides three orthogonal protecting groups that can be selectively manipulated. The enhanced organic solubility (chloroform, methanol) [1] enables standard solution-phase chemistry that is not feasible with the unprotected Zanamivir API. This intermediate can serve as a starting point for the synthesis of ester prodrugs, alkoxyalkyl esters, or polymer-conjugated derivatives aimed at improving the poor oral bioavailability and rapid renal elimination that limit Zanamivir's clinical utility [2].

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